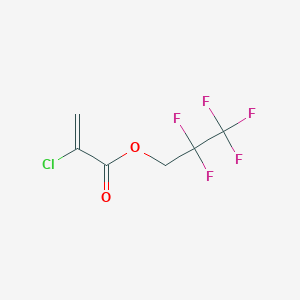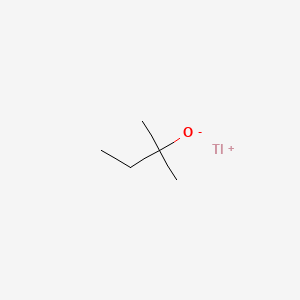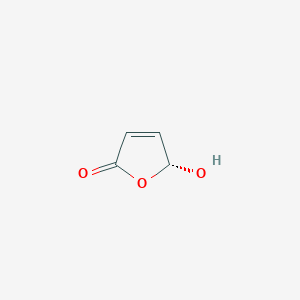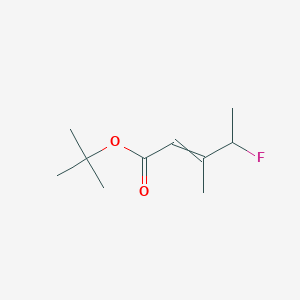
tert-Butyl 4-fluoro-3-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-fluoro-3-methylpent-2-enoate: is an organic compound with a unique structure that includes a tert-butyl group, a fluoro substituent, and a methyl group attached to a pent-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.
Reduction: Formation of tert-Butyl 4-fluoro-3-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 4-fluoro-3-methylpent-2-enoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluoro and tert-butyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets through its functional groups. The fluoro substituent can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-fluoro-3-methylpentanoate: A saturated analog of tert-Butyl 4-fluoro-3-methylpent-2-enoate.
tert-Butyl 4-fluoro-3-methylhexanoate: A homolog with an additional carbon in the backbone.
tert-Butyl 4-chloro-3-methylpent-2-enoate: A similar compound with a chloro substituent instead of a fluoro substituent.
Uniqueness: this compound is unique due to the presence of both a fluoro substituent and a double bond in its structure. This combination imparts distinct reactivity and properties compared to its analogs. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further functionalization.
Eigenschaften
CAS-Nummer |
77163-73-6 |
|---|---|
Molekularformel |
C10H17FO2 |
Molekulargewicht |
188.24 g/mol |
IUPAC-Name |
tert-butyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C10H17FO2/c1-7(8(2)11)6-9(12)13-10(3,4)5/h6,8H,1-5H3 |
InChI-Schlüssel |
WFQCZBSOYNOYRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=CC(=O)OC(C)(C)C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


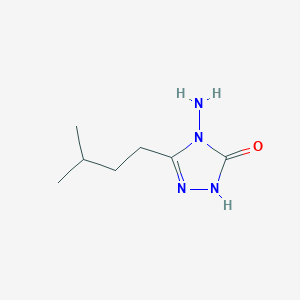

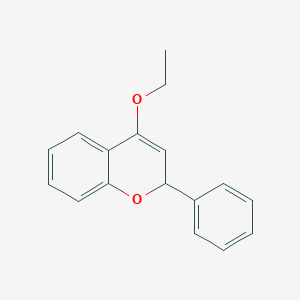
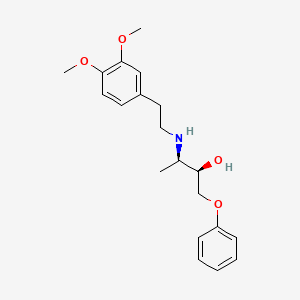


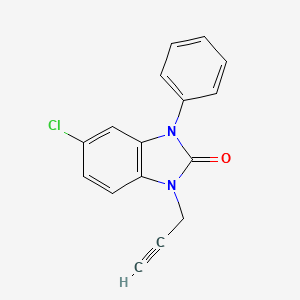
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
